N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide, also known as EPZ011989 or EPZ-011989, is a potent and selective small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). [] This compound plays a crucial role in scientific research, particularly in the study of various cancers and potential therapeutic strategies involving epigenetic modulation.
EPZ011989 is a potent and orally bioavailable inhibitor of Enhancer of Zeste Homolog 2, a key component of the Polycomb Repressive Complex 2 involved in the epigenetic regulation of gene expression. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those associated with mutations in the EZH2 gene. The discovery and development of EPZ011989 highlight significant advancements in targeted cancer therapies, especially for hematological malignancies.
EPZ011989 was first reported in 2015 as part of a series of small molecule inhibitors targeting EZH2. It was synthesized through a combination of structure-activity relationship studies and high-throughput screening methods aimed at identifying effective compounds against EZH2-related pathways. The compound is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting epigenetic mechanisms.
The synthesis of EPZ011989 involves several key steps that optimize its potency and selectivity against EZH2. The process begins with the identification of suitable scaffolds through scaffold hopping techniques, which led to the selection of benzofuran derivatives as potential candidates.
The detailed synthetic route emphasizes the importance of optimizing each step to improve yield and reduce by-products, ultimately leading to a compound with robust in vivo activity.
The molecular structure of EPZ011989 is characterized by its benzofuran core, which is critical for its interaction with the EZH2 enzyme. The compound's chemical formula is CHNO, indicating a complex arrangement that includes nitrogen and oxygen functionalities essential for its biological activity.
EPZ011989 undergoes several chemical reactions during its synthesis:
Each reaction is carefully controlled to ensure optimal conditions that maximize yield while minimizing side reactions.
EPZ011989 exerts its anticancer effects primarily through selective inhibition of EZH2 enzymatic activity. By binding to the active site of EZH2, it disrupts histone methylation processes that are essential for maintaining gene silencing in cancer cells.
In preclinical studies, EPZ011989 demonstrated significant efficacy in reducing tumor growth in mouse xenograft models of human B cell lymphoma.
EPZ011989 exhibits several noteworthy physical and chemical properties:
These properties are crucial for ensuring that EPZ011989 can be effectively utilized in clinical settings.
EPZ011989 has significant potential applications in cancer therapy:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6